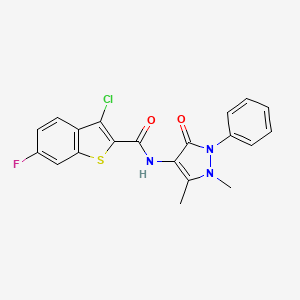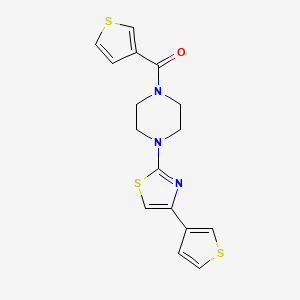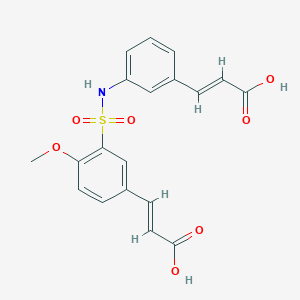
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a carboxyvinyl group, a methoxyphenylsulfonamido group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxybenzenesulfonamide with a suitable carboxyvinyl derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to a Heck reaction with an appropriate aryl halide to introduce the acrylic acid moiety. The reaction conditions often involve the use of palladium catalysts and phosphine ligands to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of drugs targeting specific enzymes or receptors. Additionally, its sulfonamido group is known for its bioactivity, which could be exploited in the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.
Mécanisme D'action
The mechanism of action of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxyvinyl and sulfonamido groups are key to its binding affinity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-hydroxyphenylsulfonamido)phenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-chlorophenylsulfonamido)phenyl)acrylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both carboxyvinyl and methoxyphenylsulfonamido groups allows for versatile reactivity and potential bioactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-3-[3-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7S/c1-27-16-8-5-14(7-10-19(23)24)12-17(16)28(25,26)20-15-4-2-3-13(11-15)6-9-18(21)22/h2-12,20H,1H3,(H,21,22)(H,23,24)/b9-6+,10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCZTRLBPDORG-KZZDLZNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
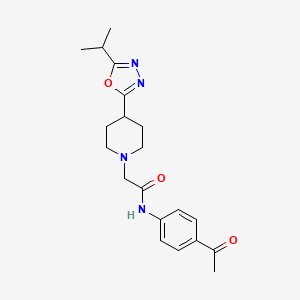
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2358043.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)


![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
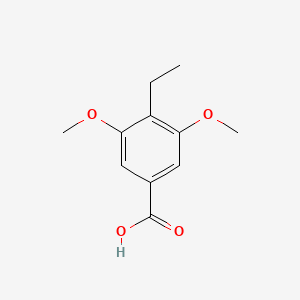
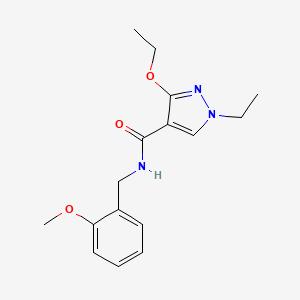

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)
